An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Reactions
An In-depth Technical Guide to 2-Iodotoluene: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-iodotoluene, a key organoiodine compound utilized as a versatile intermediate in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and includes spectroscopic data for characterization.
Core Properties of 2-Iodotoluene
2-Iodotoluene, also known as 1-iodo-2-methylbenzene, is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the tables below for easy reference.
Table 1: Chemical Identification of 2-Iodotoluene
| Identifier | Value |
| CAS Number | 615-37-2[1][2][3][4] |
| Molecular Formula | C₇H₇I[3] |
| Molecular Weight | 218.03 g/mol [2] |
| IUPAC Name | 1-iodo-2-methylbenzene[3] |
| Synonyms | o-Iodotoluene, o-Tolyl iodide |
Table 2: Physical and Chemical Properties of 2-Iodotoluene
| Property | Value |
| Appearance | Clear colorless to pale yellow or pink to red liquid[3][4] |
| Boiling Point | 211 °C (lit.)[2] |
| Density | 1.713 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.608 (lit.)[2] |
| Solubility | Insoluble in water; Soluble in benzene, alcohol, and ether.[4] |
Table 3: Safety Information for 2-Iodotoluene
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-iodotoluene. The following table summarizes key data from various spectroscopic techniques.
Table 4: Spectroscopic Data for 2-Iodotoluene
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 7.775, 7.20, 6.826, 2.396[5] |
| ¹³C NMR | (Data available, specific shifts vary with solvent and instrument) |
| Infrared (IR) | Conforms to structure[3] |
| Mass Spectrometry (MS) | m/z: 218 (M+), 91[6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-iodotoluene and its application in key organic reactions.
Synthesis of 2-Iodotoluene
Method 1: From o-Methylphenylboronic Acid
This method describes the synthesis of 2-iodotoluene from o-methylphenylboronic acid.
Materials:
-
o-Methylphenylboronic acid (135.8 mg)
-
Potassium iodide (0.830 g)
-
Cuprous oxide/NH₃ catalytic system (0.2 mL)
-
Water (2 mL)
-
2 mol/L Sodium hydroxide (B78521) solution (1.5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 0.2 mL of the cuprous oxide/NH₃ catalytic system, 135.8 mg of o-methylphenylboronic acid, 0.830 g of potassium iodide, and 2 mL of water.[7]
-
Stir the reaction mixture at room temperature in an open system for 24 hours.[7]
-
After the reaction is complete, add 1.5 mL of 2 mol/L sodium hydroxide solution.[7]
-
Extract the mixture with dichloromethane (3 x 2 mL).[7]
-
Combine the organic phases and concentrate to obtain 2-iodotoluene. The reported yield is 81%.[7]
Method 2: From o-Bromotoluene
This protocol outlines the synthesis of 2-iodotoluene from o-bromotoluene.
Materials:
-
o-Bromotoluene (42.8 mg, 0.25 mmol)
-
Tetramethylammonium (B1211777) iodide (150.79 mg, 0.75 mmol)
-
Cuprous oxide (3.6 mg, 0.025 mmol)
-
L-proline (5.8 mg, 0.05 mmol)
-
Purified ethanol (B145695) (1.5 mL)
-
Ethyl acetate (B1210297)
Procedure:
-
To a 25 mL Schlenk flask, add 42.8 mg of o-bromotoluene, 150.79 mg of tetramethylammonium iodide, 3.6 mg of cuprous oxide, and 5.8 mg of L-proline.[7]
-
Add 1.5 mL of purified ethanol to the flask.[7]
-
Heat the reaction mixture at 110°C for 30 hours.[7]
-
After the reaction, filter the solution through a silica (B1680970) gel column into a 10 mL volumetric flask.
-
Use ethyl acetate to quantitatively adjust the volume of the solution. The yield of 2-iodotoluene is determined by gas chromatography to be 28%.[7]
Suzuki Coupling Reaction
2-Iodotoluene is a suitable substrate for Suzuki coupling reactions, a powerful method for the formation of carbon-carbon bonds.
General Procedure:
-
In a reaction vessel, combine 2-iodotoluene, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene (B28343)/water).
-
Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Ullmann Coupling Reaction
The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, often utilizing copper catalysts. 2-Iodotoluene can be used in Ullmann-type couplings. For instance, it can react with amines to form N-aryl products.
General Procedure:
-
Combine 2-iodotoluene, a nucleophile (e.g., an amine or alcohol), a copper catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₃PO₄) in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere for a specified time.
-
After the reaction, the mixture is typically filtered and the filtrate is concentrated.
-
The crude product is then purified, often by column chromatography.
Synthesis of Aryl-Substituted Quinones
Conclusion
2-Iodotoluene is a valuable and versatile chemical intermediate with well-defined properties. The experimental protocols provided in this guide for its synthesis and its application in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki and Ullmann couplings, highlight its importance in organic synthesis. The comprehensive data presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. 2-Iodotoluene | 615-37-2 [chemicalbook.com]
- 2. 2-碘甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. 2-Iodotoluene(615-37-2) 1H NMR [m.chemicalbook.com]
- 6. 2-Iodotoluene | C7H7I | CID 5128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
